molecular formula C24H60O7P2Si4 B14202155 Tetrakis(triethylsilyl) diphosphate CAS No. 830326-70-0

Tetrakis(triethylsilyl) diphosphate

Cat. No.: B14202155
CAS No.: 830326-70-0
M. Wt: 635.0 g/mol
InChI Key: UKGXSYIXIMIEPX-UHFFFAOYSA-N
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Description

Tetrakis(triethylsilyl) diphosphate is an organophosphorus compound characterized by the presence of four triethylsilyl groups attached to a diphosphate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(triethylsilyl) diphosphate typically involves the reaction of phosphorus pentoxide with triethylsilyl chloride in the presence of a suitable solvent such as benzene or toluene. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

P2O5+4(Et3Si)Cl(Et3Si)4P2O7+4HCl\text{P}_2\text{O}_5 + 4 \text{(Et}_3\text{Si)Cl} \rightarrow \text{(Et}_3\text{Si)}_4\text{P}_2\text{O}_7 + 4 \text{HCl} P2​O5​+4(Et3​Si)Cl→(Et3​Si)4​P2​O7​+4HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(triethylsilyl) diphosphate undergoes various types of chemical reactions, including:

    Hydrolysis: Reaction with water leading to the formation of phosphoric acid and triethylsilanol.

    Substitution: Reaction with nucleophiles such as amines or alcohols, replacing the triethylsilyl groups.

    Oxidation: Reaction with oxidizing agents to form higher oxidation state phosphorus compounds.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous medium at room temperature.

    Substitution: Requires the presence of a nucleophile and may be catalyzed by acids or bases.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products

    Hydrolysis: Phosphoric acid and triethylsilanol.

    Substitution: Corresponding substituted phosphates.

    Oxidation: Higher oxidation state phosphorus compounds.

Scientific Research Applications

Chemistry

Tetrakis(triethylsilyl) diphosphate is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It serves as a precursor for the synthesis of various organophosphorus compounds.

Biology

In biological research, this compound is used in the study of phosphate metabolism and enzyme mechanisms involving phosphorus compounds.

Medicine

Industry

In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Tetrakis(triethylsilyl) diphosphate involves the interaction of its phosphorus centers with various molecular targets. The triethylsilyl groups provide steric protection, allowing selective reactions at the phosphorus centers. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(trimethylsilyl) diphosphate
  • Tetrakis(triphenylsilyl) diphosphate
  • Tetrakis(tert-butyldimethylsilyl) diphosphate

Uniqueness

Tetrakis(triethylsilyl) diphosphate is unique due to the presence of triethylsilyl groups, which provide a balance between steric protection and reactivity. This makes it a versatile reagent in organic synthesis compared to its counterparts with bulkier or smaller silyl groups.

Properties

CAS No.

830326-70-0

Molecular Formula

C24H60O7P2Si4

Molecular Weight

635.0 g/mol

IUPAC Name

bis(triethylsilyloxy)phosphoryl bis(triethylsilyl) phosphate

InChI

InChI=1S/C24H60O7P2Si4/c1-13-34(14-2,15-3)28-32(25,29-35(16-4,17-5)18-6)27-33(26,30-36(19-7,20-8)21-9)31-37(22-10,23-11)24-12/h13-24H2,1-12H3

InChI Key

UKGXSYIXIMIEPX-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OP(=O)(O[Si](CC)(CC)CC)OP(=O)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC

Origin of Product

United States

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